Gavestinel exerts its effects by binding to the glycine site of the NMDA receptor. [, , ] This binding prevents the co-agonist glycine from binding to the receptor, which is essential for the receptor's activation by glutamate. [, ] By blocking the glycine site, Gavestinel inhibits NMDA receptor function, ultimately reducing neuronal excitability and potentially mitigating excitotoxic damage. [, , ]
Gavestinel is classified as an organic compound belonging to the family of indolecarboxylic acids and derivatives. Its chemical structure includes a complex arrangement that allows it to selectively bind to the NMDA receptor's glycine site, differentiating it from other NMDA antagonists that target the glutamate site. The compound's chemical formula is with a molar mass of 375.21 g/mol .
Gavestinel is synthesized through a specific chemical reaction involving the substitution of indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. This synthetic route requires precise reaction conditions to ensure high affinity and selectivity for the glycine site on the NMDA receptor. The synthesis process can be outlined as follows:
The detailed parameters for this synthesis are often proprietary but are critical for producing Gavestinel with the desired pharmacological properties .
The molecular structure of Gavestinel features a complex arrangement that contributes to its functionality as a selective NMDA receptor antagonist. Key structural characteristics include:
The three-dimensional conformation of Gavestinel allows it to fit precisely into the glycine binding site of the NMDA receptor, preventing excessive calcium ion influx that can lead to excitotoxicity .
Gavestinel undergoes various metabolic transformations after administration, primarily involving:
The metabolism of Gavestinel is predominantly mediated by cytochrome P450 enzymes, specifically cytochrome P450 2C9, which converts it into metabolites such as p-Hydroxygavestinel and Gavestinel acyl glucuronide .
Gavestinel functions as a non-competitive antagonist at the glycine site of the NMDA receptor complex. Its mechanism of action can be summarized as follows:
This mechanism positions Gavestinel as a potential neuroprotective agent in conditions characterized by excitotoxicity .
Gavestinel exhibits several notable physical and chemical properties:
These properties are essential for understanding its formulation and administration routes in clinical settings .
The primary scientific applications of Gavestinel revolve around its potential use in neuroprotection:
Despite its failure in large-scale clinical trials, Gavestinel remains an important compound in neuropharmacology research due to its unique mechanism of action and potential implications for future neuroprotective strategies .
Gavestinel (systematic name: 3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid) is a synthetic small molecule with the molecular formula C₁₈H₁₂Cl₂N₂O₃ and a molecular weight of 375.21 g/mol [1] [2]. Its chemical structure features an indole core substituted at the C-3 position with an unsaturated propenyl side chain terminating in an anilino carbonyl group, while positions 4 and 6 on the indole ring are chlorinated [2] [9]. This configuration creates a planar, conjugated system essential for receptor binding. The compound is typically utilized as its sodium salt (molecular weight: 397.19 g/mol), significantly enhancing water solubility for experimental use [9] [10].
Key physicochemical properties include:
Table 1: Physicochemical Properties of Gavestinel
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula (acid) | C₁₈H₁₂Cl₂N₂O₃ | - |
Molecular Weight (acid) | 375.21 g/mol | - |
Molecular Formula (Na salt) | C₁₈H₁₁Cl₂N₂O₃Na | - |
Plasma Protein Binding | >99.99% | Human plasma [3] |
Solubility (Na salt) | 40 mM in DMSO | [9] [10] |
pKa | ~4.1 (carboxylic acid) | Estimated |
Gavestinel’s synthesis involves strategic functionalization of the indole scaffold. The core structure derives from 4,6-dichloroindole-2-carboxylic acid, with the C-3 position modified via electrophilic substitution or palladium-catalyzed coupling to introduce the (E)-3-(phenylamino)-3-oxoprop-1-enyl side chain [2] [7]. This side chain’s trans (E) configuration is critical for optimal interaction with the glycine-binding site of the N-methyl-D-aspartate receptor [7] [8].
Structural analogues explored during its development focused on modifications to:
These efforts identified Gavestinel as having superior selectivity (>1000-fold) for the glycine site over other glutamate receptor subtypes (e.g., AMPA or kainate receptors) and classical NMDA glutamate-binding sites [9] [10]. Its design leverages the indole-2-carboxylate motif as a critical pharmacophore for glycine site recognition, while the unsaturated side chain enhances binding kinetics and receptor occupancy [2] [7].
Gavestinel’s pharmacokinetic profile was characterized in acute stroke patients using a regimen comprising an 800-mg intravenous loading dose followed by maintenance doses (100 mg, 200 mg, or 400 mg) administered every 12 hours for five doses [3]. Key parameters include:
Table 2: Pharmacokinetic Parameters of Gavestinel in Acute Stroke Patients [3]
Parameter | 100 mg Group | 200 mg Group | 400 mg Group |
---|---|---|---|
Clearance (L/h) | 0.31 | 0.34 | 0.40 |
Volume (V~c~, L) | 3.3 | 3.9 | 3.9 |
V~ss~ (L) | 9.8 | 14.0 | 17.0 |
Half-life (h) | 29 | 37 | 56 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1